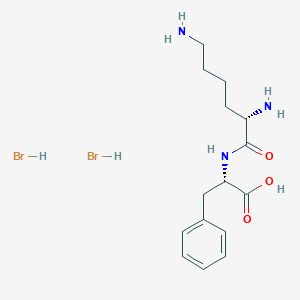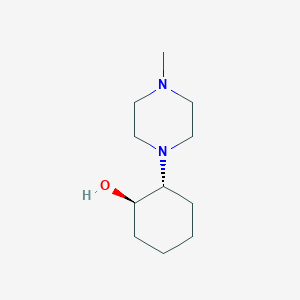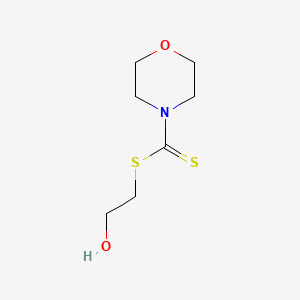
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is a chemical compound with the molecular formula C7H13NO2S2 and a molecular weight of 207.31 g/mol . It is known for its unique structure, which includes a morpholine ring and a dithioic acid ester group. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the morpholinecarbodithioate intermediate.
Alkylation: The intermediate is then alkylated with 2-chloroethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The dithioic acid ester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholinecarbodithioic acid, methyl ester
- 4-Morpholinecarbodithioic acid, ethyl ester
- 4-Morpholinecarbodithioic acid, propyl ester
Comparison
Compared to its similar compounds, 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group. This group imparts different solubility and reactivity properties, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
63868-54-2 |
|---|---|
Formule moléculaire |
C7H13NO2S2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-hydroxyethyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C7H13NO2S2/c9-3-6-12-7(11)8-1-4-10-5-2-8/h9H,1-6H2 |
Clé InChI |
YVCGTSJEHOFNPF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


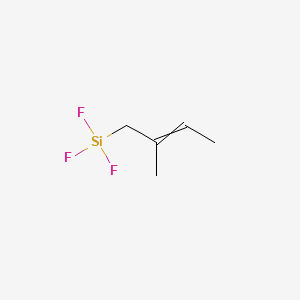
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
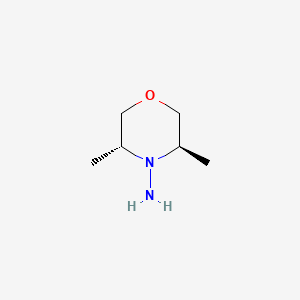

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

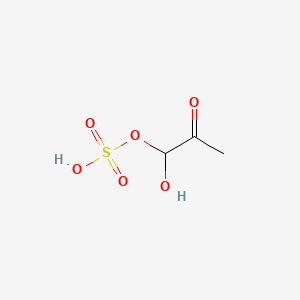
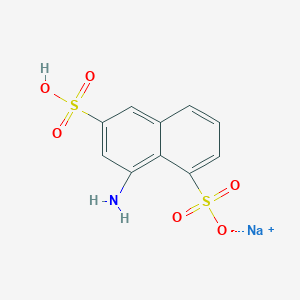
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
